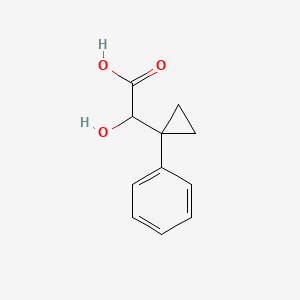

2-hydroxy-2-(1-phenylcyclopropyl)aceticacid

Description

2-Hydroxy-2-(1-phenylcyclopropyl)acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a phenyl-substituted cyclopropane ring fused to a hydroxy-acetic acid moiety. The hydroxyl and carboxylic acid groups enable hydrogen bonding and ionization, influencing solubility and acidity (pKa).

Properties

IUPAC Name |

2-hydroxy-2-(1-phenylcyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-9(10(13)14)11(6-7-11)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGMQRKAODNRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Strategies for Core Ring Formation

The cyclopropane ring in 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid is typically constructed via cyclopropanation reactions. The Simmons-Smith reaction remains the most widely applied method, utilizing diiodomethane (CHI) and a zinc-copper (Zn-Cu) couple to generate a carbenoid intermediate. This intermediate reacts with alkenes to form cyclopropanes. For example, styrene derivatives can undergo cyclopropanation to yield 1-phenylcyclopropane precursors, which are subsequently functionalized.

Reaction conditions :

-

Solvent: Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Temperature: 0–25°C

-

Yield: 40–70% (dependent on alkene substitution)

A major limitation is the sensitivity of the Zn-Cu couple to moisture and oxygen, necessitating anhydrous conditions. Recent advances employ transition metal catalysts (e.g., rhodium, iridium) to enable enantioselective cyclopropanation. For instance, Davies et al. demonstrated that dirhodium tetracarboxylate catalysts facilitate asymmetric cyclopropanation of α-diazo esters with styrenes, achieving enantiomeric excess (ee) >90% .

Hydroxyacetic Acid Moiety Installation

The hydroxyacetic acid group is introduced via Reformatsky-type reactions or cyanohydrin hydrolysis . In the Reformatsky approach, an α-bromo ester reacts with a ketone (e.g., 1-phenylcyclopropanone) in the presence of zinc metal, followed by acidic hydrolysis to yield the hydroxy acid.

Typical protocol :

-

React 1-phenylcyclopropanone with ethyl bromoacetate and Zn in THF at reflux.

-

Quench with aqueous HCl to hydrolyze the ester to the carboxylic acid.

-

Neutralize and isolate the product via crystallization.

Key parameters :

-

Zinc activation: Required to generate the reactive organozinc intermediate.

-

Solvent: Tetrahydrofuran (THF) or diethyl ether.

-

Yield: 50–65%, with purity >95% after recrystallization.

Cyanohydrin routes involve the addition of hydrogen cyanide (HCN) to 1-phenylcyclopropanone, forming a cyanohydrin intermediate, which is hydrolyzed under acidic or basic conditions to the hydroxy acid. However, this method faces challenges in handling toxic HCN and achieving high yields due to competing side reactions.

Stereochemical Control and Resolution

The stereogenic center at the C2 position necessitates enantioselective synthesis or resolution. Chiral auxiliaries (e.g., Evans oxazolidinones) have been employed to induce asymmetry during the Reformatsky reaction. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of a racemic ester, achieving ee values up to 98% .

Example resolution protocol :

-

Substrate: Racemic ethyl 2-hydroxy-2-(1-phenylcyclopropyl)acetate.

-

Enzyme: Immobilized CAL-B in phosphate buffer (pH 7.0).

-

Conditions: 37°C, 24 h.

-

Outcome: (R)-enantiomer hydrolyzed to acid; (S)-ester remains.

Industrial-Scale Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors improve safety and efficiency for cyclopropanation steps by minimizing exposure to hazardous reagents (e.g., CHI). A representative flow setup involves:

-

Precise mixing of styrene and CHI in a microreactor.

-

In-line generation of the Zn-Cu couple via electrochemical reduction.

-

Real-time monitoring via FTIR to optimize residence time.

Economic factors :

-

Raw material cost: ~$120/kg for enantiopure product.

-

Waste reduction: Solvent recovery systems cut costs by 30%.

Emerging Methodologies

Recent developments include photocatalytic cyclopropanation using visible light and organic dyes (e.g., eosin Y). This approach avoids transition metals and operates under mild conditions, though yields remain moderate (30–50%). Additionally, biocatalytic routes using engineered enzymes (e.g., cytochrome P450 variants) show promise for green synthesis but require further optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(1-phenylcyclopropyl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-hydroxy-2-(1-phenylcyclopropyl)acetic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its use in different fields .

Comparison with Similar Compounds

2-(2-Fluoro-1-methylcyclopropyl)acetic Acid

- Structure : Cyclopropane substituted with fluorine and methyl groups; acetic acid chain.

- Molecular Formula : C₆H₉FO₂ (vs. C₁₁H₁₂O₃ for the target compound) .

- Key Differences :

- Fluorine increases electronegativity, altering electronic distribution and acidity.

- Methyl group reduces steric hindrance compared to the phenyl group.

- Physicochemical Properties :

2-Hydroxy-2-(1-(mercaptomethyl)cyclopropyl)acetic Acid

- Structure : Cyclopropane substituted with mercaptomethyl (-CH₂SH) group.

- Molecular Formula : C₂₂H₃₀O₅ (reported, though inconsistent with structure; likely typographical error) .

- Key Differences: Mercaptomethyl introduces a thiol group, enabling disulfide formation and redox activity. Potential applications in neuroinflammation and dopamine receptor modulation .

Iodinated Cyclopropane Derivatives (e.g., 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic Acid)

- Structure : Multiple iodine atoms on aromatic rings.

- Molecular Weight : Significantly higher (>600 g/mol) due to iodine content.

- Likely applications in imaging or thyroid hormone analogs .

2-Hydroxy-2-[1-(2-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic Acid

- Structure : Cyclopropane substituted with a thiazole heterocycle.

- Molecular Formula: C₉H₁₁NO₃S .

- Key Differences: Thiazole introduces nitrogen and sulfur, altering hydrogen bonding and bioavailability. Potential antimicrobial or kinase-inhibitory properties due to thiazole motif .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Fluorine and thiol substituents modulate electronic properties, impacting acidity and reactivity. For example, fluorine’s electronegativity may lower the pKa of the hydroxyl group compared to the phenyl analog .

- Biological Activity : Thiazole and mercaptomethyl groups correlate with neurological applications (e.g., dopamine receptors, neuroinflammation), whereas iodinated derivatives may serve in imaging .

- Physicochemical Behavior : Larger CCS values in fluorinated analogs suggest bulkier adducts, influencing mass spectrometry detection .

Biological Activity

2-Hydroxy-2-(1-phenylcyclopropyl)acetic acid (CAS No. 2229395-21-3) is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid is . The compound features a cyclopropyl ring, which contributes to its unique chemical behavior and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity in biological systems.

The biological activity of 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This is particularly relevant in pathways involving protein tyrosine kinases (PTKs), which are crucial for various cellular processes.

- Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Anti-inflammatory Effects

Research indicates that 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases.

Analgesic Properties

The compound has been investigated for its analgesic effects. Animal models have shown that it can alleviate pain responses, potentially through central nervous system pathways that involve modulation of pain perception.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid possess antimicrobial properties. For instance, certain derivatives have shown activity against Gram-positive bacteria such as Staphylococcus pneumoniae and Bacillus subtilis, although their efficacy against Gram-negative bacteria was less pronounced .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study focusing on the anti-inflammatory effects demonstrated that treatment with 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid resulted in a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) in cultured macrophages.

- Animal Models : In a pain model using rodents, administration of the compound led to a notable reduction in pain scores compared to control groups, indicating its potential as an analgesic agent.

- Antimicrobial Testing : Various derivatives were tested against bacterial strains, revealing promising results for certain modifications of the original compound. The structure-activity relationship (SAR) studies highlighted the importance of the cyclopropyl moiety in enhancing antimicrobial efficacy .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Hydroxy-2-(1-phenylcyclopropyl)acetic acid | Anti-inflammatory, Analgesic | Enzyme inhibition, Receptor modulation |

| 2-Hydroxy-2-phenylacetic acid | Moderate anti-inflammatory | Similar mechanisms but less potency |

| 2-Hydroxy-3-phenylpropanoic acid | Limited antimicrobial | Different structural properties |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid, and how does the cyclopropane ring influence reaction pathways?

- Methodological Answer : The synthesis often involves solvolysis of precursors like 1-phenylcyclopropyl tosylate in acidic or aqueous conditions. Evidence from solvolysis studies in diglyme with sodium borohydride shows that the 1-phenylcyclopropyl cation is a key intermediate, which can either rearrange to allylic cations or be intercepted by nucleophiles (e.g., borohydride) to yield cyclopropane-retaining products . The strained cyclopropane ring increases reactivity, favoring ring-opening under strong acidic conditions but retaining stability in milder nucleophilic environments. Researchers should optimize solvent polarity and temperature to control intermediate formation.

Q. How can the stereochemical configuration of the hydroxyl and cyclopropane groups be confirmed?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining spatial relationships between protons on the cyclopropane ring and the hydroxyl group. Additionally, chiral chromatography or X-ray crystallography (if single crystals are obtainable) can resolve enantiomeric purity. Computational methods like DFT calculations may predict preferred conformations and compare them with experimental data.

Q. What analytical techniques are suitable for quantifying 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid in complex mixtures?

- Methodological Answer : Reverse-phase HPLC coupled with UV-Vis detection (λ ~210–260 nm) is standard. For higher sensitivity, LC-MS using electrospray ionization (ESI) in negative ion mode is recommended due to the compound’s carboxylic acid group. Collision cross-section (CCS) values predicted via ion mobility spectrometry (e.g., ~127–136 Ų for adducts) can aid in peak identification .

Advanced Research Questions

Q. How do electronic effects of the phenylcyclopropyl group influence the compound’s reactivity in nucleophilic substitutions or oxidations?

- Methodological Answer : The cyclopropane ring’s hyperconjugation with the phenyl group stabilizes partial positive charges on adjacent carbons, making the α-position to the hydroxyl group susceptible to nucleophilic attack. Oxidation studies (e.g., using KMnO₄ or CrO₃) may yield diketones or cleave the cyclopropane ring to form allylic acids. Computational modeling (e.g., HOMO-LUMO analysis) can predict sites of electrophilic/nucleophilic reactivity .

Q. What strategies mitigate competing side reactions (e.g., ring-opening) during functionalization of the cyclopropane moiety?

- Methodological Answer : Steric hindrance and electronic stabilization are key. Introducing electron-withdrawing groups on the phenyl ring reduces ring strain and stabilizes intermediates. Low-temperature conditions (-20°C to 0°C) and non-polar solvents (e.g., dichloromethane) minimize ring-opening during substitutions. Monitoring via in-situ FTIR or Raman spectroscopy helps track reaction progress .

Q. Are there computational models to predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like dopamine receptors or enzymes involved in neuroinflammation, as structurally related cyclopropane derivatives show activity in these pathways . QSAR models trained on analogs with phenylcyclopropyl groups may predict bioactivity and guide lead optimization.

Data Contradictions and Resolution

Q. Discrepancies in reported stability of the cyclopropane ring under acidic conditions: How to reconcile conflicting data?

- Methodological Answer : Variability arises from differences in acid strength and solvent systems. For example, in acetic acid, solvolysis predominantly yields allylic products, while in aqueous diglyme with borohydride, cyclopropane retention is observed . Researchers should replicate conditions using controlled pH buffers and characterize products via GC-MS or NMR to validate stability claims.

Safety and Handling

Q. What safety protocols are recommended for handling 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation. Although no specific occupational exposure limits are documented, general guidelines for carboxylic acids apply: neutralization spills with sodium bicarbonate and dispose of waste under EPA guidelines for corrosive substances .

Biological Research Applications

Q. What evidence supports the potential neuroprotective or anti-inflammatory activity of this compound?

- Methodological Answer : While direct studies are limited, analogs like 2-hydroxy-2-(pyrrolidin-3-yl)acetic acid demonstrate neuroprotection via oxidative stress reduction in neuronal cells . Researchers can assay the compound’s effect on reactive oxygen species (ROS) in microglial cultures or murine neurodegeneration models (e.g., LPS-induced inflammation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.